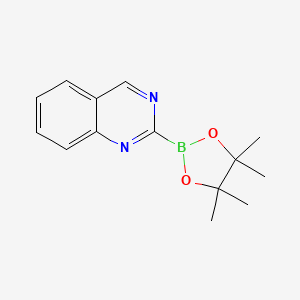
4-Aminobiphenyl-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobiphenyl-13C6 is a labeled isotopic compound of 4-Aminobiphenyl, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study the behavior of 4-Aminobiphenyl in various chemical and biological systems. 4-Aminobiphenyl itself is an organic compound with the formula C12H11N, known for its historical use in the rubber industry and as an intermediate in dye manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobiphenyl-13C6 can be synthesized by the reduction of 4-Nitrobiphenyl-13C6. The reduction process typically involves the use of reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst . Another method involves the reaction of 4-Azidobiphenyl-13C6 with diphosphorus tetraiodide in benzene, followed by the addition of water to promote the formation of the amine .
Industrial Production Methods
Due to its carcinogenic properties, the industrial production of 4-Aminobiphenyl has ceased in many countries. for research purposes, this compound is produced in controlled laboratory settings, ensuring minimal exposure and adherence to safety protocols .
Chemical Reactions Analysis
Types of Reactions
4-Aminobiphenyl-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group in 4-Nitrobiphenyl-13C6 can be reduced to form this compound.
Substitution: It can undergo electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver can oxidize this compound.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.
Major Products
Oxidation: N-hydroxy-4-aminobiphenyl-13C6.
Reduction: This compound.
Substitution: Various azo compounds depending on the coupling agent used.
Scientific Research Applications
4-Aminobiphenyl-13C6 is extensively used in scientific research to study the metabolic pathways and carcinogenic mechanisms of 4-Aminobiphenyl. Its applications include:
Mechanism of Action
4-Aminobiphenyl-13C6 exerts its effects primarily through the formation of DNA adducts. The compound is metabolized in the liver by cytochrome P450 enzymes to form N-hydroxy-4-aminobiphenyl-13C6, which can then react with DNA to form adducts . These DNA adducts can cause mutations, leading to chromosomal instability and potentially initiating carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl-13C6: A precursor in the synthesis of 4-Aminobiphenyl-13C6.
4-Azidobiphenyl-13C6: Another precursor used in alternative synthetic routes.
Benzidine: A structurally similar aromatic amine known for its carcinogenic properties.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and study in various research applications. Its ability to form DNA adducts makes it a valuable tool in understanding the mechanisms of carcinogenesis and the effects of aromatic amines on biological systems .
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)aniline |
InChI |
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1+1,2+1,3+1,4+1,5+1,10+1 |
InChI Key |
DMVOXQPQNTYEKQ-GEPOPZQUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



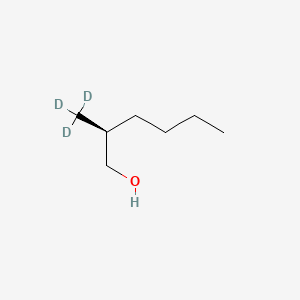
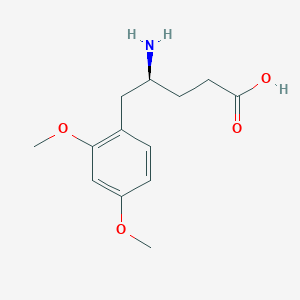

![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
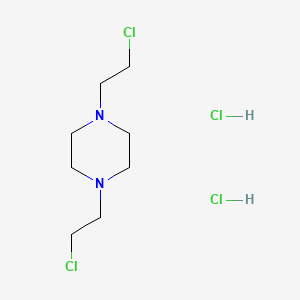
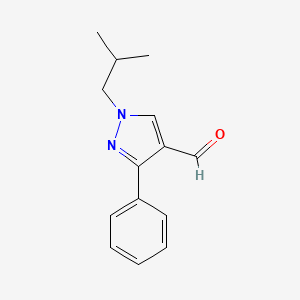




![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
